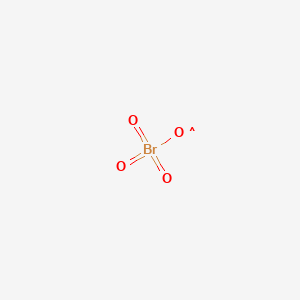

Tetraoxidobromine(.)

Description

The name suggests a bromine-containing compound with four oxygen atoms, but its IUPAC nomenclature, molecular structure, and synthesis pathway remain unverified. Hypothetically, if such a compound exists, it may belong to the class of bromine oxides or hypervalent bromine species, which are typically reactive and unstable under ambient conditions .

Properties

Molecular Formula |

BrO4 |

|---|---|

Molecular Weight |

143.9 g/mol |

InChI |

InChI=1S/BrO4/c2-1(3,4)5 |

InChI Key |

FZSVXWIAPGPGKH-UHFFFAOYSA-N |

SMILES |

O=Br(=O)(=O)[O] |

Canonical SMILES |

O=Br(=O)(=O)[O] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists numerous bromine- and oxygen-containing compounds, but none directly analogous to "Tetraoxidobromine(.)". Below is a comparative analysis of structurally or functionally related compounds from the provided sources:

Table 1: Key Compounds with Structural or Functional Similarity

Key Observations :

- Stability : Most hypervalent bromine species (e.g., BrO₃⁻, BrO₄⁻) are unstable in acidic or reducing environments, unlike platinum-based or ammonium compounds listed in Table 1 .

Critical Limitations and Notes

A typographical error for "tetraoxidoborane" or "tetraoxobromate," which are also unverified.

Contradictions in Evidence: The listed compounds in focus on pharmaceuticals (e.g., antibiotics, antineoplastics) and surfactants, none of which involve bromine-oxygen bonding systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.